molecular formula C13H16NO8P B13818685 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester CAS No. 3734-58-5

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester

Cat. No.: B13818685
CAS No.: 3734-58-5
M. Wt: 345.24 g/mol
InChI Key: QHMCMUZANLPSPL-YFHOEESVSA-N
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Description

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butenoic acid backbone, a dimethoxyphosphinyl group, and a nitrophenyl ester moiety. Its molecular formula is C14H18NO8P .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester typically involves the esterification of 2-butenoic acid with (3-nitrophenyl)methanol in the presence of a dimethoxyphosphinylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester and phosphinyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The nitrophenyl group may contribute to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3734-58-5

Molecular Formula

C13H16NO8P

Molecular Weight

345.24 g/mol

IUPAC Name

(3-nitrophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H16NO8P/c1-10(22-23(18,19-2)20-3)7-13(15)21-9-11-5-4-6-12(8-11)14(16)17/h4-8H,9H2,1-3H3/b10-7-

InChI Key

QHMCMUZANLPSPL-YFHOEESVSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])OP(=O)(OC)OC

Origin of Product

United States

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